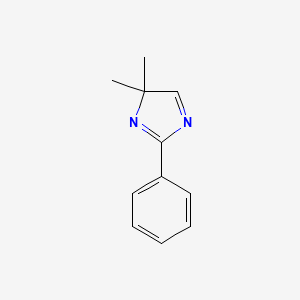
N-(Methoxymethyl)-3-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methoxymethyl)-3-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the aniline ring, and a methyl group at the meta position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methoxymethyl)-3-methylaniline typically involves the reaction of 3-methylaniline with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The general reaction conditions include:
Reactants: 3-methylaniline, formaldehyde, methanol
Catalyst: Acid (e.g., hydrochloric acid)
Temperature: Room temperature to moderate heating
Solvent: Methanol or other suitable solvents
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Methoxymethyl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives
Reduction: Secondary amines
Substitution: Halogenated anilines
Applications De Recherche Scientifique
N-(Methoxymethyl)-3-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(Methoxymethyl)-3-methylaniline involves its interaction with various molecular targets. The methoxymethyl group can act as a protecting group, temporarily modifying the reactivity of the amine group. This allows for selective reactions to occur at other functional groups within the molecule. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in different chemical environments.
Comparaison Avec Des Composés Similaires
N-(Methoxymethyl)-3-methylaniline can be compared with other similar compounds such as:
N-(Methoxymethyl)aniline: Lacks the methyl group at the meta position.
N-(Methoxymethyl)-4-methylaniline: Has the methyl group at the para position instead of the meta position.
N-(Methoxymethyl)-2-methylaniline: Has the methyl group at the ortho position.
Uniqueness: The presence of the methoxymethyl group and the specific positioning of the methyl group at the meta position confer unique reactivity and properties to this compound, making it distinct from its analogs.
Propriétés
Numéro CAS |
88919-93-1 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
N-(methoxymethyl)-3-methylaniline |
InChI |
InChI=1S/C9H13NO/c1-8-4-3-5-9(6-8)10-7-11-2/h3-6,10H,7H2,1-2H3 |
Clé InChI |
OYTUQPYZLMSYPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)






![1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole)](/img/structure/B14127029.png)
![1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127031.png)
